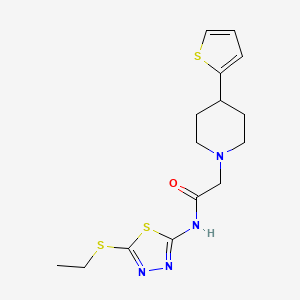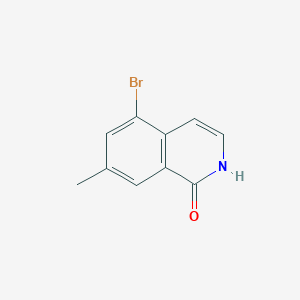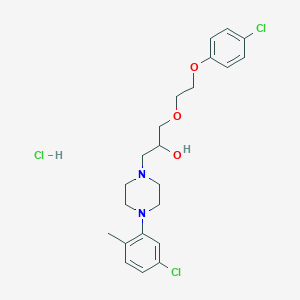![molecular formula C9H11NO3 B2654420 3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester CAS No. 1065478-58-1](/img/structure/B2654420.png)
3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester” is a compound with the molecular formula C9H11NO3 . It is an ester derivative of acrylic acid .
Synthesis Analysis
The synthesis of (meth)acrylates, such as “3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester”, involves the use of functional (meth)acrylates as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis
The molecular structure of “3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester” is characterized by the presence of a methylisoxazole group attached to an acrylic acid ethyl ester group . The compound has a molecular weight of 181.19 .Chemical Reactions Analysis
Esters, such as “3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting with water .Applications De Recherche Scientifique
Reaction Dynamics and Product Synthesis
- The reaction of 5-hydroxy-3,3,5-trimethylisoxazolidine with various acrylates, including ethyl acrylates, leads to the formation of novel 5-hydroxy-3,3,5-trimethylisoxazolidine-2-propionic acid esters. The structures of these products are verified through NMR spectroscopy and further transformations, indicating potential applications in organic synthesis and material science (Ershov, Koshmina, & Dobrodumov, 1999).
Polymer Synthesis and Modification
- Poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) is synthesized using free radical and anionic polymerization with various initiators, leading to polymers with moderate dispersity. These polymers can undergo modifications, such as methylation and ester cleavage, to produce different polyelectrolytes. This highlights the versatility of acrylate esters in creating and modifying polymers for various applications (Rössel et al., 2017).
Electronic Properties in Polymer Systems
- Quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative, reveal insights into its electronic properties. The model shows how acrylic acid ester side groups influence the polymer's electronic characteristics, implying applications in electronic and optoelectronic devices (Bertran et al., 2007).
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds, such as imidazo[2,1-b]benzothiazoles, involves the interaction of specific phenyl derivatives with acrylic acid. This process, leading to various compounds with potential biological activities, underscores the role of acrylic acid esters in medicinal chemistry and drug development (El-Shorbagi et al., 1989).
Synthesis of Bioactive Compounds
- Acrylic acid esters play a crucial role in synthesizing bioactive compounds, such as Dabigatran Etexilate, where Michael addition and other reactions are utilized to build complex molecular structures. This showcases their importance in pharmaceutical research and development (Chen Guohua, 2013).
Synthesis of Nonlinear Optical Materials
- The synthesis of azo polymers with electronic push and pull structures, using acrylic acid esters, demonstrates applications in creating materials with photoinduced birefringence behavior. These findings are significant for developing advanced optical materials and devices (Cao et al., 2008).
Propriétés
IUPAC Name |
ethyl (E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-12-9(11)5-4-8-6-7(2)13-10-8/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIHVIMBYUVCG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2654346.png)


![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)


![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)